molecular formula C7H11NO2 B1527024 3-Amino-1-(furan-2-yl)propan-1-ol CAS No. 1082554-74-2

3-Amino-1-(furan-2-yl)propan-1-ol

Cat. No. B1527024
CAS RN: 1082554-74-2
M. Wt: 141.17 g/mol
InChI Key: FTQWHMJXTUBPPJ-UHFFFAOYSA-N
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Description

“3-Amino-1-(furan-2-yl)propan-1-ol” is a compound that contains a furan ring, which is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The compound also contains an amino group and a hydroxyl group attached to a three-carbon chain . It’s important to note that furan derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the acylation of an amine with a carbonyl compound, followed by further reactions . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, which was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in alkaline medium to produce a furan-2-yl thiazolo pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring, an amino group, and a hydroxyl group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The amino group (-NH2) and the hydroxyl group (-OH) are attached to a three-carbon chain .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve oxidation and cyclization reactions . For instance, the carbothioamide derived from N-(pyridin-2-yl)furan-2-carboxamide was oxidized with potassium ferricyanide in alkaline medium to produce a furan-2-yl thiazolo pyridine .

Scientific Research Applications

Organic Synthesis Applications

One of the primary applications of 3-Amino-1-(furan-2-yl)propan-1-ol lies in the field of organic synthesis, where it serves as a versatile building block for the construction of complex molecules. For instance, its incorporation into furan derivatives has been demonstrated to facilitate the synthesis of furanacetamide derivatives through a palladium-catalyzed oxidative aminocarbonylation process. This method showcases the compound's utility in creating structurally diverse molecules with potential pharmaceutical applications (Gabriele et al., 2006).

Antimicrobial and Antioxidant Properties

Further extending its utility, derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that certain derivatives exhibit significant activity against yeast-like fungi Candida albicans, as well as bacteria such as Escherichia coli and Staphylococcus aureus. These findings indicate the potential of this compound derivatives in developing new antimicrobial agents (Kalyaev et al., 2022).

Moreover, studies on novel chalcone derivatives, synthesized from reactions involving furan compounds, have highlighted their antioxidant capabilities. These derivatives have shown potential as antioxidants due to their effective in vitro activity against DPPH, demonstrating the broad applicability of this compound in creating compounds with beneficial biological activities (Prabakaran et al., 2021).

Corrosion Inhibition

Another significant application of this compound derivatives is in the field of corrosion science. Certain tertiary amines synthesized from this compound have been found to act as effective corrosion inhibitors for carbon steel. These inhibitors work by forming a protective layer on the metal surface, thereby retarding the anodic dissolution of iron. This highlights the compound's potential in industrial applications where corrosion resistance is crucial (Gao et al., 2007).

Future Directions

The future directions for research on “3-Amino-1-(furan-2-yl)propan-1-ol” and similar compounds could involve the development of new synthetic methods and the exploration of their biological activities . For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones has been suggested as a new approach to synthesize 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones .

properties

IUPAC Name

3-amino-1-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWHMJXTUBPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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